molecular formula C18H18N2O2 B1613475 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol CAS No. 919101-04-5

6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol

Cat. No. B1613475
CAS RN: 919101-04-5
M. Wt: 294.3 g/mol
InChI Key: GLGAFLIVZSLLEI-UHFFFAOYSA-N
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Description

The compound “6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol” is a complex organic molecule that features several interesting structural elements, including an aziridine ring and a bicyclic hexane structure . It has been studied in the context of the reactivity of aziridine aldehyde dimers .


Synthesis Analysis

The synthesis of this compound involves the use of 2-aminobenzothiazole and a reductive amination process . The aziridine ring is opened using 4-chlorothiophenol, but the resulting diastereomers could not be separated .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 3-oxa-1-azabicyclo[3.1.0]hexan-4-ol core, with phenyl groups attached at the 2 and 6 positions . The aziridine ring is also attached at the 2 position .


Chemical Reactions Analysis

The chemical reactions involving this compound are centered around the reactivity of the aziridine aldehyde dimers . The kinetics of aldehyde reduction have been studied to provide insight into the reactivity of these molecules .

Scientific Research Applications

Antimalarial Activities

  • Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives were synthesized and evaluated for their in vitro activity against P. falciparum (K1 strain), antimycobacterium activity, and cytotoxic activity against Vero cell (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

Radical Cyclization and Photoisomerisation

  • Studies on 6-oxa-1-azabicyclo[3.1.0]hexanes revealed their preparation through photoisomerisation of alkenyl nitrone esters and peracid oxidation of pyrrolines. Their ring-opening reactions with various reagents afforded related pyrrolines (Black, Edwards, & Laaman, 1998).

Synthesis of Novel Bicyclic Compounds

  • Methyl- and phenyl-substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes were synthesized, leading to novel 2-azabicyclo[2.2.0]hexan-5-ols (Krow et al., 2001).

Manganese(III) Oxidation

  • N-Propenyl-3-oxobutanamides underwent manganese(III)-induced oxidative intramolecular cyclization, yielding 3-azabicyclo[3.1.0]hexan-2-ones (Asahi & Nishino, 2009).

Asymmetric Synthesis

  • Azabicyclo[3.1.0]hexane-1-ols, obtained by Ti(IV)-mediated cyclopropanation of amino acid derivatives, served as intermediates for asymmetric synthesis of biologically active products (Jida, Guillot, & Ollivier, 2007).

Synthesis of Sigma Receptor Ligands

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives were synthesized as σ ligands, showing moderate to high affinity for both σ1 and σ2 receptors (Marrazzo et al., 2004).

Synthesis of Antibacterials

  • Novel antibacterial biaryl oxazolidinones with a bicyclo[3.1.0]hex-6-yl ring system demonstrated good antibacterial activity against both Gram-positive and -negative bacteria (Komine et al., 2008).

Crystal Structure Analysis

  • The crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane was determined, providing insights into the conformation of the bicyclic system (Trefonas & Sato, 1966).

Future Directions

The compound “6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol” and related structures have potential applications in the development of new bio-active compounds . Future research could focus on further exploring the reactivity of these molecules and developing new synthetic routes to access this and related structures .

properties

IUPAC Name

6-phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-18-16-15(12-9-5-2-6-10-12)20(16)17(22-18)14-13(19-14)11-7-3-1-4-8-11/h1-10,13-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGAFLIVZSLLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N2)C3N4C(C4C5=CC=CC=C5)C(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648401
Record name 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol

CAS RN

919101-04-5
Record name 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylaziridine-2-carboxaldehyde dimer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Reactant of Route 2
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Reactant of Route 3
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Reactant of Route 4
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Reactant of Route 5
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Reactant of Route 6
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol

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